1,2,4-Thiadiazol-5-amine hydrochloride
Overview
Description
1,2,4-Thiadiazol-5-amine hydrochloride is a chemical compound with the CAS Number: 152513-91-212. It has a molecular weight of 138.612 and a linear formula of C2H4ClN3S1.
Synthesis Analysis
The synthesis of 1,2,4-Thiadiazol-5-amine derivatives involves an electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas3. This process provides a broad range of 3-substituted 5-amino-1,2,4-thiadiazoles derivatives in good to excellent yields with excellent functional group tolerance under catalyst- and oxidant-free conditions at room temperature3. Another method involves I2-mediated oxidative C-N and N-S bond formations in water, enabling a metal-free, environmentally benign and convenient strategy for the synthesis of 4,5-disubstituted/N-fused 3-amino-1,2,4-triazoles and 3-substituted 5-amino-1,2,4-thiadiazoles from isothiocyanates3.
Molecular Structure Analysis
The molecular structure of 1,2,4-Thiadiazol-5-amine hydrochloride can be viewed using Java or Javascript4. The structure is also available as a 2D Mol file or as a computed 3D SD file4.
Chemical Reactions Analysis
The chemical reactions involving 1,2,4-Thiadiazol-5-amine hydrochloride are not explicitly mentioned in the search results. However, the synthesis process mentioned above involves several chemical reactions3.
Physical And Chemical Properties Analysis
1,2,4-Thiadiazol-5-amine hydrochloride is a solid substance12. It has a melting point of 166-169℃12. It should be stored under an inert gas (nitrogen or Argon) at 2-8°C2.
Scientific Research Applications
1. Antiproliferative and Antimicrobial Properties
1,3,4-thiadiazole derivatives, closely related to 1,2,4-Thiadiazol-5-amine hydrochloride, have been studied for their biological properties. Schiff bases derived from these compounds demonstrated significant DNA protective ability against oxidative stress and strong antimicrobial activity against S. epidermidis. Additionally, they exhibited cytotoxicity on cancer cell lines, suggesting potential application in cancer therapy (Gür et al., 2020).
2. Structural Analysis and Molecular Structure Studies
The structural characteristics of thiadiazole derivatives, such as 1,3,4-thiadiazol-2-amine hydrochloride, have been a subject of research. Studies involving vibrational analysis and molecular structure determination using techniques like FT-IR, NMR spectroscopy, and X-Ray diffraction provide insights into the molecular composition and potential applications in material science (Channar et al., 2019).
3. DNA Interaction Studies
Research on 1,3,4-thiadiazole compounds has shown their ability to interact with DNA, which is crucial for developing new therapeutic drugs. These compounds exhibit strong binding to DNA, predominantly through groove binding mode. Such interactions are essential for understanding their role in genetic material manipulation and potential therapeutic applications (Shivakumara & Krishna, 2021).
4. Synthesis and Computational Studies
Innovative methods for synthesizing 1,3,4-thiadiazole derivatives, including those related to 1,2,4-Thiadiazol-5-amine hydrochloride, have been developed. These methods involve environmentally friendly and efficient synthesis processes, highlighting the compound's potential in various applications, such as material science and pharmaceuticals (Erdogan, 2018).
5. Corrosion Inhibition Performance
Thiadiazole derivatives have been evaluated as corrosion inhibitors, particularly in acidic environments. The effectiveness of these compounds in protecting metals like steel from corrosion, supported by experimental and computational studies, demonstrates their utility in industrial applications (Attou et al., 2020).
Safety And Hazards
Future Directions
The future directions of 1,2,4-Thiadiazol-5-amine hydrochloride are not explicitly mentioned in the search results. However, given its chemical properties and synthesis methods, it could potentially be used in various fields of chemistry and medicine.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
properties
IUPAC Name |
1,2,4-thiadiazol-5-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3S.ClH/c3-2-4-1-5-6-2;/h1H,(H2,3,4,5);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIIKRHCWVHVFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSC(=N1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621497 | |
Record name | 1,2,4-Thiadiazol-5-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Thiadiazol-5-amine hydrochloride | |
CAS RN |
152513-91-2 | |
Record name | 1,2,4-Thiadiazol-5-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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